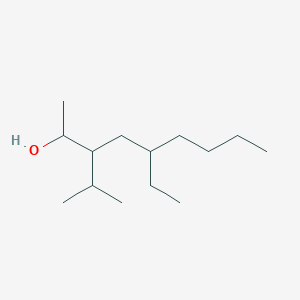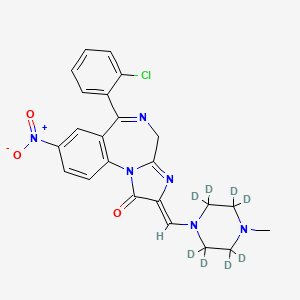
5-Ethyl-3-(1-methylethyl)-2-Nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-(1-methylethyl)-2-Nonanol is an organic compound belonging to the class of alcohols It is a branched-chain alcohol with a nonane backbone, featuring ethyl and isopropyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methylethyl)-2-Nonanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Ethyl-3-(1-methylethyl)-2-Nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, phosphorus tribromide (PBr3) for converting to a bromide.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonanone or 5-Ethyl-3-(1-methylethyl)-2-Nonanal.
Reduction: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonane.
Substitution: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonyl chloride or bromide.
科学的研究の応用
5-Ethyl-3-(1-methylethyl)-2-Nonanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-3-(1-methylethyl)-2-Nonanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and activity. The compound’s hydrophobic alkyl chain can also affect its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
5-Ethyl-2-Nonanol: Lacks the isopropyl group, resulting in different physical and chemical properties.
3-(1-Methylethyl)-2-Nonanol: Lacks the ethyl group, leading to variations in reactivity and applications.
2-Nonanol: A simpler structure without the ethyl and isopropyl substituents, used as a reference compound in studies.
Uniqueness
5-Ethyl-3-(1-methylethyl)-2-Nonanol is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. Its branched structure can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications.
特性
分子式 |
C14H30O |
|---|---|
分子量 |
214.39 g/mol |
IUPAC名 |
5-ethyl-3-propan-2-ylnonan-2-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11-15H,6-10H2,1-5H3 |
InChIキー |
GITRYWXMOMZCFB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(C(C)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)













